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BIo-11-dUTP xsodium salt

PCR Probe Labeling Nucleotide Analogs

Non-radioactive DNA labeling often suffers from trade-offs between nucleotide incorporation efficiency and downstream detection sensitivity, requiring application-specific linker optimization. BIo-11-dUTP (Biotin-11-deoxyuridine-5'-triphosphate) resolves this with an optimized 11-atom C5 linker. - Tolerates up to 200 μM in PCR - 11% higher than biotin-16-dUTP (180 μM limit) - Recommended 35% dTTP substitution yields 0.2 pg detection sensitivity in hybridization assays - Validated for nick translation, primer extension, TdT 3'-end labeling, and TUNEL apoptosis assays (20-30x signal discrimination)

Molecular Formula C28H44N6NaO17P3S
Molecular Weight 884.7 g/mol
Cat. No. B12955856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIo-11-dUTP xsodium salt
Molecular FormulaC28H44N6NaO17P3S
Molecular Weight884.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C28H45N6O17P3S.Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);/q;+1/p-1/b7-6+;/t18-,19-,20+,21-,24+,25-;/m0./s1
InChIKeyRDAUACHYMZWLBE-KUOVFHGMSA-M
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 50 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIo-11-dUTP Sodium Salt Overview


BIo-11-dUTP sodium salt (Biotin-11-deoxyuridine-5'-triphosphate) is a biotinylated dTTP analog featuring an 11-atom linker between the C5 position of uridine and the biotin moiety . This linker architecture is designed to optimize the trade-off between efficient DNA polymerase incorporation and high-affinity streptavidin/avidin detection, enabling its widespread use as a non-radioactive label in molecular biology applications including nick translation, PCR, primer extension, and 3'-end labeling .

Enzymatic Labeling Nick translation, PCR, primer extension, 3'-end labeling workflows
Detection Chemistry Streptavidin/avidin conjugates with fluorophores, HRP, or AP
Linker Architecture 11-atom spacer balances polymerase incorporation and biotin accessibility

BIo-11-dUTP: Why Generic Substitution Fails


Substituting BIo-11-dUTP with other biotinylated dUTP variants (e.g., biotin-16-dUTP or biotin-20-dUTP) or alternative haptens (e.g., digoxigenin-dUTP, fluorescein-dUTP) is not straightforward due to quantifiable differences in polymerase incorporation efficiency, detection sensitivity, and background signal. The 11-atom linker length represents a defined compromise between steric hindrance during enzymatic incorporation and the accessibility of the biotin moiety for downstream detection . Without quantitative justification, generic substitution risks compromised labeling efficiency, reduced assay sensitivity, or increased background noise, as demonstrated in the comparative evidence below.

Linker Length Variants
Longer linkers (biotin-16-dUTP, biotin-20-dUTP) may reduce PCR incorporation efficiency and shift maximum usable concentration.
Alternative Haptens
Digoxigenin-dUTP can change background fluorescence and require different detection antibodies, complicating protocol transfer.
Direct Fluorophore Conjugates
Fluorescein-dUTP may provide markedly lower sensitivity in TUNEL and hybridization assays compared to indirect biotin-streptavidin detection.

BIo-11-dUTP: Quantitative Evidence Comparison


Linker-Dependent PCR Incorporation

The linker length directly impacts the maximal usable concentration of biotinylated dUTP in PCR without loss of amplification efficiency. BIo-11-dUTP tolerates higher concentrations than biotin-16-dUTP before inhibiting amplification [1].

PCR Incorporation Limit
Head-to-head
200 µM vs. 180 µM
+11% tolerance
Higher biotin-dUTP concentration without amplification loss supports denser probe labeling.
HPV 16 E6 120 bp PCR system; biotin-11-dUTP vs. biotin-16-dUTP.
PCR Probe Labeling Nucleotide Analogs

BIo-11-dUTP vs. Digoxigenin-dUTP in TUNEL Assay

In TdT-mediated labeling of DNA strand breaks, biotin-11-dUTP (b-dUTP) and digoxigenin-dUTP (d-dUTP) provide comparable discrimination between apoptotic and non-apoptotic cells, while direct labeling with fluorescein-dUTP is markedly less sensitive [1].

TUNEL Signal Window
Head-to-head
20–30× signal discrimination
Equivalent to digoxigenin-dUTP
Comparable apoptosis detection with established streptavidin-based detection reagents.
Flow cytometry TUNEL; digoxigenin-dUTP showed slightly lower background.
Apoptosis TUNEL Assay Flow Cytometry

Hybridization Assay Detection Limits

Biotin-11-dUTP-labeled probes enable sensitive detection of target DNA in various hybridization formats, with quantitative limits established for dot blot, nitrocellulose blot, and agarose gel hybridization [1].

Hybridization Detection Limit
Method context
5 pg (dot blot)
10 pg (nitrocellulose)
50 pg (agarose gel)
Validates picogram-level detection across common hybridization formats.
Human β-globin probe; ABAP chromogenic detection.
Hybridization Probe Sensitivity Southern Blot

BIo-11-dUTP: Key Application Scenarios


PCR Probe Labeling for Maximal Biotin Incorporation

BIo-11-dUTP is preferentially selected over longer-linker variants (e.g., biotin-16-dUTP) for PCR-based probe generation when maximizing biotin incorporation without compromising amplification efficiency is critical. The compound tolerates up to 200 μM concentration without loss of PCR efficiency—an 11% advantage over biotin-16-dUTP (180 μM limit)—enabling higher-density labeling of amplicons and stronger downstream detection signals in Southern blots, dot blots, and in situ hybridization [1]. A recommended starting BIo-11-dUTP/dTTP ratio of 35% yields optimal probe labeling with a detection sensitivity of 0.2 pg in hybridization assays [2].

TUNEL Assay for Apoptosis Quantification

BIo-11-dUTP serves as a high-performance hapten for terminal deoxynucleotidyl transferase (TdT)-mediated labeling of DNA strand breaks in apoptotic cells. In direct comparative flow cytometry studies, biotin-11-dUTP achieves a 20- to 30-fold signal discrimination between apoptotic and non-apoptotic cells—performance equivalent to digoxigenin-dUTP, the historical benchmark for non-radioactive TUNEL labeling [1]. Researchers may select BIo-11-dUTP when leveraging existing streptavidin-conjugated detection reagents (fluorophores, HRP, or alkaline phosphatase) or when lower background fluorescence relative to digoxigenin-based systems is not a primary concern.

General-Purpose Enzymatic DNA Labeling

The 11-atom linker architecture of BIo-11-dUTP represents a broadly optimized compromise between two competing requirements: minimizing steric hindrance for efficient DNA polymerase incorporation (favored by shorter linkers) and maximizing biotin accessibility for high-affinity streptavidin binding (favored by longer linkers) [1]. This balanced design makes BIo-11-dUTP the default biotinylated nucleotide choice for routine non-radioactive DNA labeling applications including nick translation with DNA Polymerase I, primer extension with Klenow fragment, 3'-end labeling with TdT, and reverse transcription with MMLV reverse transcriptase [2]. Procurement of BIo-11-dUTP eliminates the need for application-specific linker length optimization.

Application
Selection Property
Validation Focus
PCR probe labeling for high-density biotin incorporation
Linker-dependent incorporation tolerance
Amplification efficiency and downstream detection signal intensity
TUNEL assay for apoptosis detection
Signal discrimination window (apoptotic vs. non-apoptotic cells)
Flow cytometric TUNEL performance and streptavidin detection compatibility
General non-radioactive enzymatic DNA labeling
Broad enzyme compatibility (Pol I, Klenow, TdT, RT)
Incorporation efficiency across nick translation, PCR, primer extension, 3'-end labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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